Assessment of Comparative Biological Activity Data for CAS 1142199-90-3 Versus In-Class Analogs
A systematic search of ChEMBL, BindingDB, and PubMed for quantitative inhibition data (IC50, Ki) against defined protein targets for this compound yielded no primary data. Similarly, no head-to-head or cross-study comparable data were identified for the closest structurally characterized analogs, including the 3,4,5-trimethoxybenzylidene isomer and 4-fluorobenzylidene congener (CAS 1142199-23-2) . Without experimental data, no quantitative potency or selectivity advantage relative to any comparator can be established.
| Evidence Dimension | Biological Activity (Enzyme/Receptor Inhibition) |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50) found in primary literature or public databases. |
| Comparator Or Baseline | Closest analogs: (Z)-2-phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one & (4E)-3-(chloromethyl)-4-(4-fluorobenzylidene)isoxazol-5(4H)-one |
| Quantified Difference | Not quantifiable due to absence of experimental data for the target compound. |
| Conditions | Systematic data extraction from PubChem BioAssay, ChEMBL, BindingDB, and PubMed (as of 2026-05). |
Why This Matters
For procurement based on biological performance, the lack of any published bioactivity data means this compound cannot currently be prioritized over any analog based on standard potency or selectivity criteria.
